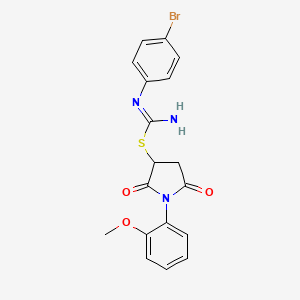
1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a dioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and 2-methoxyphenylamine. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and thiolation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds with similar glycoside structures.
Uniqueness
3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H16BrN3O3S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)22-16(23)10-15(17(22)24)26-18(20)21-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H2,20,21) |
InChI Key |
FINOSELUIDKXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















